2-碘苯腈

描述

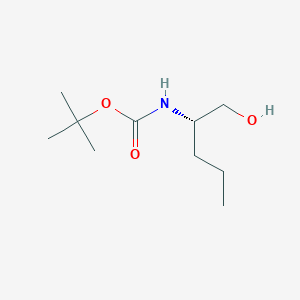

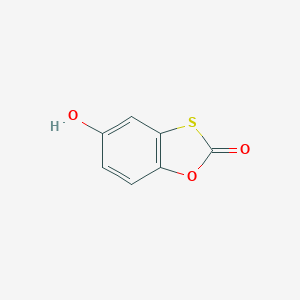

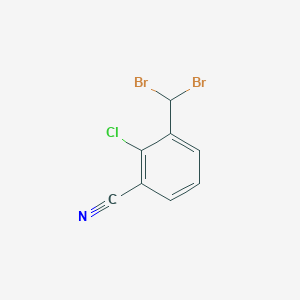

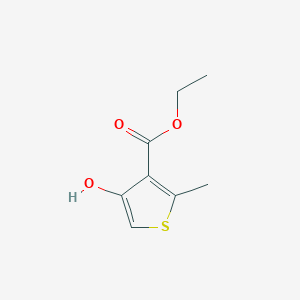

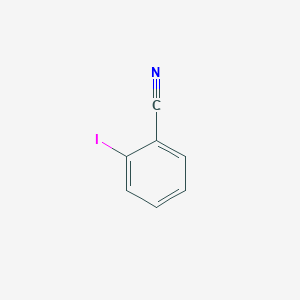

2-Iodobenzonitrile is a nitrile compound with the molecular formula C7H4IN . It is one of the most important organic synthesis intermediates in organic synthetic chemistry and is widely used in pesticides, pharmaceuticals, dyes, and other fine chemicals .

Molecular Structure Analysis

The molecular structure of 2-Iodobenzonitrile consists of a benzene ring attached to a nitrile group (-CN) and an iodine atom . The average molecular weight is 229.018 Da .Physical And Chemical Properties Analysis

2-Iodobenzonitrile has a density of 1.9±0.1 g/cm3, a boiling point of 283.1±23.0 °C at 760 mmHg, and a flash point of 125.0±22.6 °C . It has a molar refractivity of 44.2±0.4 cm3, and its polar surface area is 24 Å2 .科学研究应用

芳香族化合物的合成:2-碘苯腈及其衍生物用于钯催化的反应中,以合成复杂的芳香族化合物,如 2,3-二芳基茚满酮和多环芳香族酮,它们在各种化学应用中很重要 (Pletnev,Tian,& Larock,2002)。

晶体工程:对 4-碘苯腈的研究证明了其在晶体工程中的用途,其中供体原子和卤素受体之间的非共价相互作用有助于在晶体结构中形成链 (Giordano & Parsons,2017)。

研究分子间相互作用:研究压力对 4-碘苯腈中卤素键合的影响,可以深入了解卤素键在不同条件下的稳健性和行为 (Giordano 等人,2019)。

研究取代基效应:已经分析了碘对碘代苯腈晶体堆积的影响,以了解这些化合物中的能量情况和偶极矩 (Merz,2006)。

制药应用:2-碘苯腈参与功能化 2-氨基苯腈的合成,这在制药工业中具有潜力 (Majhi & Ranu,2016)。

芳香性和热力学研究:对碘苯腈上的卤素⋯氰基相互作用的研究评估了这些分子间相互作用的强度及其对晶体结构的影响 (Rocha,Silva,& Silva,2013)。

生物学评估:一些研究集中于源自 2-氨基苯腈的化合物的生物学评估,探索它们的潜在药用应用 (Govindharaju 等人,2019)。

电化学应用:对包括 4-碘苯腈在内的碘芳烃的电化学芳基化的研究探索了合成化学中的新方法 (Gallardo & Soler,2017)。

X 射线衍射研究:2-碘苯腈已用于气相分子的 X 射线衍射研究,有助于我们了解分子结构和动力学 (Kupper 等人,2013)。

安全和危害

作用机制

Target of Action

2-Iodobenzonitrile is a chemical compound with the molecular formula IC6H4CN It has been linked to microtubule-destabilizing properties .

Mode of Action

It is suggested that it may interact with microtubules, leading to their destabilization . This can disrupt cell division and other cellular processes that rely on the structural integrity of microtubules.

Biochemical Pathways

Given its potential role in microtubule destabilization , it may impact pathways related to cell division, intracellular transport, and cellular structure maintenance.

Result of Action

Given its potential role in microtubule destabilization , it may lead to disruption of cell division and other cellular processes.

属性

IUPAC Name |

2-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDAFHUEOVUDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374757 | |

| Record name | 2-Iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4387-36-4 | |

| Record name | 2-Iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4387-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-Iodobenzonitrile useful in palladium-catalyzed reactions?

A1: 2-Iodobenzonitrile participates in palladium-catalyzed annulation reactions with alkynes and bicyclic alkenes. [] This reaction forms a new carbon-carbon bond, resulting in the synthesis of valuable compounds like 2,3-diarylindenones and polycyclic aromatic ketones. [] The reaction is tolerant to various functional groups, broadening its applications. []

Q2: Can you provide a specific example of 2-Iodobenzonitrile's application in organic synthesis?

A2: Certainly! One example is the synthesis of 2-(6-aryl-3(Z)-hexen-1,5-diynyl)benzonitriles. [] This involves a palladium-catalyzed coupling reaction where 2-iodobenzonitrile reacts with 1,6-bis(trimethylsilyl)-3(Z)-hexen-1,5-diyne and aryl iodides. [] The resulting compounds exhibited significant cytotoxic activity against KB and Hela cells. []

Q3: How does the structure of 2-Iodobenzonitrile contribute to its reactivity?

A3: The iodine atom in 2-Iodobenzonitrile serves as an excellent leaving group, facilitating oxidative addition with palladium(0) catalysts. [] This is a crucial step in various palladium-catalyzed cross-coupling reactions, including the formation of carbon-carbon bonds. [] The presence of the nitrile group (-CN) can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with the palladium catalyst. []

Q4: Are there any studies exploring the reactivity of 2-Iodobenzonitrile with magnesium-zinc hybrid reagents?

A4: Yes, recent research explored the use of magnesium-zinc hybrid reagents for direct zinc-iodine exchange reactions with aromatic halides, including 2-iodobenzonitrile. [] This method allows the efficient synthesis of asymmetric bis(aryls) via subsequent palladium-catalyzed cross-coupling reactions. [] Interestingly, the study revealed the formation of a unique intermediate where magnesium and zinc are bridged by an aryl group derived from 2-iodobenzonitrile. [] This finding provides valuable insights into the reactivity of 2-iodobenzonitrile in the presence of bimetallic systems.

Q5: What analytical techniques are commonly used to characterize 2-Iodobenzonitrile and its reaction products?

A5: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, which helps elucidate the structure and purity of the compound. [] Additionally, X-ray crystallography can provide detailed structural information about 2-Iodobenzonitrile and its reaction intermediates, as demonstrated in the study involving magnesium-zinc hybrid reagents. [] Electrospray ionization mass spectrometry (ESI-MS) is another useful technique for determining the molecular weight and identifying reaction products. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。